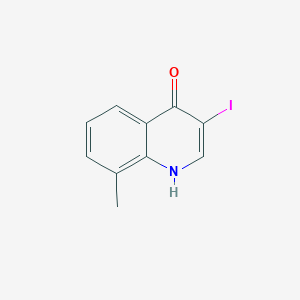

3-Iodo-8-methylquinolin-4(1H)-one

Description

Overview of the Quinolone Scaffold in Pharmaceutical and Medicinal Chemistry Research

The quinolone framework is a privileged structure in drug discovery, primarily due to its synthetic accessibility and the ease with which it can be derivatized at multiple positions. austinpublishinggroup.com This structural adaptability has allowed medicinal chemists to generate vast libraries of quinolone analogs, leading to the discovery of compounds with a wide array of biological activities. austinpublishinggroup.com The presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) within the fundamental scaffold provides crucial points for interaction with biological targets. austinpublishinggroup.com Initially recognized for their potent antibacterial properties, the applications of quinolones have expanded significantly, with derivatives now being investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govacs.org

Significance of 4-Quinolone Derivatives as Biologically Active Pharmacophores

Within the broader quinolone family, 4-quinolone derivatives have emerged as a particularly important class of pharmacophores. These compounds are characterized by a carbonyl group at the C-4 position of the quinoline (B57606) ring system. This structural feature is pivotal for their biological activity. The 4-quinolone core is a key component of numerous antibacterial agents, including the widely used fluoroquinolones. acs.org Beyond their antimicrobial effects, 4-quinolone derivatives have demonstrated a diverse range of pharmacological properties, including anticancer, anti-HIV, antifungal, and antimalarial activities. acs.org Their ability to interact with various enzymes and cellular targets underscores their importance in the development of new therapeutic agents for a multitude of diseases. nih.govacs.org

Rationale for Investigating Substituted Quinolones, with Emphasis on 3-Iodo-8-methylquinolin-4(1H)-one

The therapeutic potential of the quinolone scaffold can be finely tuned through the strategic addition of various substituents at different positions of the ring system. This process of substitution allows for the optimization of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of different functional groups can lead to novel interactions with biological targets, potentially resulting in enhanced efficacy or a completely new mechanism of action.

The specific compound, This compound , represents a targeted modification of the basic 4-quinolone structure. The rationale for investigating this particular substituted quinolone lies in the potential synergistic or novel effects arising from the presence of both an iodine atom at the 3-position and a methyl group at the 8-position.

The 3-Iodo Substitution: Halogenation, particularly with iodine, can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the iodine atom can act as a heavy atom for crystallographic studies and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. Studies on other iodo-quinoline derivatives have suggested their potential as antimicrobial agents. mdpi.com

The 8-Methyl Substitution: The presence of a methyl group at the C-8 position can impact the molecule's steric and electronic properties. This can influence how the compound fits into the active site of a biological target and can also affect its metabolic stability. Research on 8-methyl-4-quinolone derivatives has indicated potential anticancer activities. nih.gov

The combination of these two substituents in This compound presents an intriguing subject for investigation, with the potential for unique biological activities stemming from the interplay of these structural modifications.

Historical Context and Evolution of Quinolone Research beyond Fluoroquinolones

The history of quinolone research is marked by a significant evolution from its initial focus on antibacterial agents. The discovery of nalidixic acid in 1962, the first quinolone antibacterial, laid the foundation for the development of the highly successful fluoroquinolone class of antibiotics. nih.gov For many years, research in this area was dominated by the quest for new and improved fluoroquinolones with broader antibacterial spectrums and enhanced potency.

However, in recent decades, the focus of quinolone research has expanded dramatically beyond the realm of fluoroquinolones and infectious diseases. nih.govnih.gov Scientists began to recognize that the versatile quinolone scaffold could be adapted to target a wide range of other biological processes. This shift was driven by several factors, including the growing problem of antibiotic resistance, which necessitated the search for novel therapeutic targets, and the increasing understanding of the molecular mechanisms underlying other diseases such as cancer and viral infections. nih.gov As a result, contemporary quinolone research is a vibrant and diverse field, with a significant emphasis on developing non-fluoroquinolone derivatives for applications in oncology, virology, and inflammation. nih.govnih.gov

Classical Approaches to 4-Quinolone Core Synthesis

The formation of the quinolone scaffold is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this heterocyclic core.

The Conrad–Limpach synthesis, first reported in 1887, is a cornerstone method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. scribd.comwikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com For the specific synthesis of the 8-methylquinolin-4(1H)-one core, the reaction would commence with 2-methylaniline (o-toluidine) and a suitable β-ketoester, such as ethyl acetoacetate.

The mechanism proceeds in two key steps:

Condensation: An initial acid-catalyzed condensation between the aniline and the keto group of the β-ketoester forms a Schiff base intermediate.

Thermal Cyclization: This intermediate is then subjected to high temperatures, typically around 250 °C, to induce an intramolecular electrocyclic ring closure, followed by the elimination of an alcohol to form the final 4-hydroxyquinoline product. wikipedia.orgdrugfuture.com

Early procedures performed this cyclization step without a solvent, resulting in moderate yields (less than 30%). wikipedia.org However, it was later found that conducting the reaction in a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly increase the yield to as high as 95%. wikipedia.orgmdpi.com

Table 1: Overview of Conrad-Limpach Synthesis Conditions

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| Condensation | Aniline, β-ketoester | Acid catalyst (e.g., HCl, H₂SO₄) | Schiff base intermediate |

| Cyclization | Schiff base intermediate | High temperature (~250 °C), inert solvent | 4-Hydroxyquinoline |

Beyond the Conrad-Limpach method, several other classical syntheses are utilized to access the 4-quinolone scaffold. mdpi.com

Gould-Jacobs Reaction: This method involves the reaction of an aniline with a (alkoxymethylene)malonic ester derivative, followed by thermal cyclization. A subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. This route is particularly useful for introducing a carboxylic acid group at the C-3 position, which can later be removed if necessary. mdpi.com

Camps Cyclization: The Camps reaction facilitates the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comresearchgate.net Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones, offering a versatile entry point to the desired core structure. mdpi.com

Palladium-Catalyzed Reactions: Modern approaches often employ transition-metal catalysis. For instance, a one-pot synthesis has been developed involving the sequential palladium-catalyzed amidation of 2′-bromoacetophenones, followed by a base-promoted intramolecular cyclization to afford 2-substituted 4-quinolones. acs.org Another palladium-catalyzed method is the carbonylative Sonogashira cross-coupling reaction, which utilizes 2-iodoanilines, terminal acetylenes, and a carbon monoxide source to construct the quinolone ring. nih.govorganic-chemistry.org

Strategies for Regioselective Iodination at the C-3 Position of Quinolones

Once the 8-methylquinolin-4(1H)-one core is synthesized, the next critical step is the introduction of iodine at the C-3 position. The electronic nature of the 4-quinolone ring directs electrophilic and radical substitutions to this position.

Direct C-H iodination offers an atom-economical route to 3-iodoquinolones. Research has demonstrated that a radical-based C-H iodination protocol can achieve C-3 selectivity for quinoline and quinolone systems. rsc.orgscispace.comnih.gov One such method utilizes molecular iodine in the presence of a radical initiator. acs.orgfao.org This approach avoids the need for pre-functionalization of the C-3 position, providing a more direct pathway to the target molecule. While various metal salts were tested as catalysts, some protocols have been developed to be metal-free. acs.orgfao.orgrsc.org

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient electrophilic iodinating agent. organic-chemistry.orgiofina.comwikipedia.org It is a crystalline solid that serves as a more manageable source of electrophilic iodine compared to molecular iodine. iofina.comwikipedia.org The reaction of 4-quinolones with NIS, often in the presence of an acid catalyst, can provide the corresponding 3-iodo-4-quinolones in good yields under mild conditions. organic-chemistry.org The succinimide byproduct is generally easy to remove from the reaction mixture, simplifying purification. commonorganicchemistry.com

Table 2: Comparison of C-3 Iodination Reagents

| Reagent | Type of Reaction | Key Features |

|---|---|---|

| Iodine (I₂) | Radical C-H Iodination | Direct, atom-economical, can be metal-free. acs.orgfao.org |

| N-Iodosuccinimide (NIS) | Electrophilic Iodination | Mild conditions, high yields, easy to handle. organic-chemistry.orgiofina.com |

A more complex, yet elegant, one-pot synthesis allows for the construction and simultaneous functionalization of the quinoline ring to produce 3-iodoquinolines directly. acs.orgnih.gov This method starts from N-tosyl-2-propynylamines and proceeds through a three-step sequence within a single reaction vessel. thieme-connect.com

The sequence is as follows:

N-Arylation: The starting N-tosyl-2-propynylamine is treated with a diaryliodonium triflate in the presence of a copper catalyst and a base (K₃PO₄). acs.orgacs.org

Iodocyclization: N-Iodosuccinimide (NIS) and a Lewis acid, such as BF₃·OEt₂, are added. This triggers an intramolecular iodocyclization onto the aromatic ring. acs.orgthieme-connect.com

Detosylation/Aromatization: Finally, treatment with a strong base like sodium hydroxide in methanol removes the tosyl group and promotes aromatization to yield the final 3-iodoquinoline (B1589721) product. acs.orgnih.govacs.org

This one-pot process provides a powerful route to complex 3-iodoquinolines from readily available starting materials, although the synthesis of the required diaryliodonium triflates can be a limiting factor. thieme-connect.com

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a halogenated derivative of the quinolone scaffold, involves strategic chemical transformations. The construction of this specific molecule hinges on the effective introduction of both the C-8 methyl group and the C-3 iodo substituent onto the quinolin-4(1H)-one core. This article delves into the synthetic methodologies applicable to this compound, focusing on the management of the C-8 methyl moiety, multi-step synthetic pathways, and the application of advanced metal-free and transition-metal-catalyzed reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAISEFBWZRWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Iodo 8 Methylquinolin 4 1h One

Reactivity of the C-3 Iodine Substituent as a Functional Handle

The iodine atom at the C-3 position of the quinolinone ring serves as an excellent leaving group, making it a key functional handle for various synthetic modifications. Its reactivity is central to the derivatization of the 3-Iodo-8-methylquinolin-4(1H)-one core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. youtube.com The this compound scaffold is a suitable substrate for several of these transformations. The general mechanism for these reactions involves an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

The Heck reaction facilitates the coupling of aryl halides with alkenes. In the context of this compound, this reaction would involve its coupling with various styrene (B11656) derivatives. For instance, the palladium-catalyzed reaction between 2-iodo-p-carborane and different styrenes has been shown to produce trans-β-(2-B-p-carboranyl)styrenes in high yields. nih.govdntb.gov.ua This suggests that this compound could similarly react with styrene and its derivatives to yield 3-styryl-8-methylquinolin-4(1H)-ones. A highly efficient palladium-catalyzed Heck-type cascade process has been developed with 2-(1-alkynyl)benzaldimines, leading to a variety of 4-alkylated isoquinoline (B145761) derivatives. rsc.org

Table 1: Potential Heck Coupling Reactions of this compound

| Alkene Partner | Potential Product |

| Styrene | 8-Methyl-3-styrylquinolin-4(1H)-one |

| 4-Chlorostyrene | 3-(4-Chlorostyryl)-8-methylquinolin-4(1H)-one |

| 4-Methoxystyrene | 3-(4-Methoxystyryl)-8-methylquinolin-4(1H)-one |

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com The coupling of this compound with various aryl or vinyl boronic acids or esters would lead to the corresponding 3-aryl or 3-vinyl-8-methylquinolin-4(1H)-ones. Studies on similar systems, such as the Suzuki-Miyaura couplings of α-iodoenaminones with a range of aromatic boronic acids, have demonstrated the feasibility of this transformation. nih.gov For example, the reaction of 9-benzyl-2,6-dichloropurine with phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. studfile.net

Table 2: Examples of Suzuki-Miyaura Coupling Partners for this compound

| Boronic Acid/Ester | Potential Product |

| Phenylboronic acid | 8-Methyl-3-phenylquinolin-4(1H)-one |

| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-8-methylquinolin-4(1H)-one |

| Vinylboronic acid | 8-Methyl-3-vinylquinolin-4(1H)-one |

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction allows for the introduction of an alkynyl moiety onto the quinolinone scaffold. The coupling of this compound with terminal alkynes would produce 3-alkynyl-8-methylquinolin-4(1H)-one derivatives. Efficient Sonogashira couplings have been reported under mild, aerobic, copper-free, and ligand-free conditions for various aryl iodides and bromides with terminal alkynes. nih.gov Copper-free Sonogashira cross-coupling has also been successfully applied to the functionalization of proteins in aqueous media. nih.gov

Table 3: Potential Sonogashira Coupling Reactions of this compound

| Terminal Alkyne | Potential Product |

| Phenylacetylene | 8-Methyl-3-(phenylethynyl)quinolin-4(1H)-one |

| Ethynyltrimethylsilane | 8-Methyl-3-((trimethylsilyl)ethynyl)quinolin-4(1H)-one |

| 1-Hexyne | 3-(Hex-1-yn-1-yl)-8-methylquinolin-4(1H)-one |

Beyond carbon-carbon bond formation, the C-3 iodine substituent can be utilized for the formation of carbon-heteroatom bonds. Palladium-catalyzed etherification reactions, for instance, would involve the coupling of this compound with alcohols or phenols to form 3-alkoxy or 3-aryloxy derivatives. Similarly, selenylation reactions with selenium nucleophiles could introduce a selenyl group at the C-3 position. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of aryl iodides in such transformations is well-established.

Nucleophilic Substitution Reactions and Related Transformations at C-3

While palladium-catalyzed reactions are predominant, the C-3 iodine can also potentially undergo nucleophilic substitution reactions, although this is generally less facile on an sp2-hybridized carbon compared to an sp3-hybridized carbon. The reactivity of chloroquinolines towards nucleophilic substitution has been studied, where the 4-chloro group is displaced by various nucleophiles. mdpi.comresearchgate.net For instance, 4-chloro-8-methylquinolin-2(1H)-one reacts with nucleophiles like thiourea, hydrazine, and amines to give the corresponding 4-substituted products. mdpi.comresearchgate.net Similarly, nucleophilic substitution reactions have been carried out on 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with reagents such as sodium azide, amines, and thiophenol. researchgate.net These examples suggest that under appropriate conditions, the C-3 iodine of this compound could be displaced by strong nucleophiles. Furthermore, vicarious nucleophilic substitution of hydrogen has been observed in nitroquinoline derivatives. nih.gov

Reactivity of the C-8 Methyl Group and Other Positions on the Quinolone Scaffold

The C-8 methyl group and the quinolone ring of this compound are susceptible to a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the introduction of new functional groups and the modification of the electronic and steric properties of the molecule.

Oxidation and Reduction Transformations of the Quinolone System

The quinolone core and its substituents can undergo both oxidation and reduction, leading to a diverse range of derivatives.

The C-8 methyl group of quinolines is amenable to oxidation to introduce oxygen-containing functionalities. For instance, palladium-catalyzed aerobic oxidation of 8-methylquinolines can selectively yield 8-quinolylmethyl acetates or 8-quinoline carboxylic acids, depending on the reaction conditions. rsc.orgrsc.orgresearchgate.net In a typical reaction, using a Pd(OAc)₂ or Pd(acac)₂ catalyst with a ligand like 4-hydroxypyridine-2,6-dicarboxylic acid in an acetic acid/acetic anhydride (B1165640) mixture, 8-methylquinolines can be converted to their corresponding acetates in high yields. rsc.orgrsc.orgresearchgate.net Further oxidation to the carboxylic acid can also occur as a minor product. rsc.orgrsc.orgresearchgate.net Vanadium complexes have also been shown to catalyze the oxidation of methyl-substituted 8-hydroxyquinolines. mdpi.com

The quinolin-4-one ring system can be selectively reduced to the corresponding 3,4-dihydroquinolin-4-one. This transformation is significant as the dihydroquinolone scaffold is present in numerous biologically active compounds. While specific methods for the reduction of this compound are not extensively documented, general methods for the reduction of quinolones are applicable. For example, the use of a SmI₂/H₂O/MeOH system has been reported for the selective reduction of quinolin-2(1H)-ones to their 3,4-dihydro derivatives in good to excellent yields. wikipedia.org Another approach involves the use of iodine as a catalyst with a hydroborane, such as HBpin, which has been shown to effectively reduce quinolines to tetrahydroquinolines under mild conditions. rsc.org

Table 1: Examples of Oxidation and Reduction Reactions on Quinolone Systems

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 8-Methylquinoline | Pd(OAc)₂, 4-hydroxypyridine-2,6-dicarboxylic acid, O₂, AcOH/Ac₂O, 80 °C | 8-Quinolylmethyl acetate | High | rsc.orgrsc.orgresearchgate.net |

| 8-Methylquinoline | Pd(OAc)₂, O₂, AcOH/Ac₂O | 8-Quinoline carboxylic acid | Minor product | rsc.orgrsc.orgresearchgate.net |

| Quinolone | SmI₂/H₂O/MeOH | 3,4-Dihydroquinolinone | Good to Excellent | wikipedia.org |

| Quinolines | I₂ (20 mol%), HBpin | Tetrahydroquinolines | Good | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The electronic nature of the this compound scaffold, influenced by the electron-withdrawing iodine and carbonyl groups and the electron-donating methyl group, dictates its reactivity towards electrophilic and nucleophilic reagents.

The true synthetic power of this compound lies in its ability to participate in modern cross-coupling reactions, which serve as powerful alternatives to classical nucleophilic substitution for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom at the C-3 position is an excellent handle for such transformations.

Palladium-catalyzed cross-coupling reactions are particularly effective. The Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, has been successfully applied to 3-iodoquinoline (B1589721) derivatives. unisa.ac.zawikipedia.orgresearchgate.net This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, reacting an aryl halide with an organoboron compound. youtube.comyoutube.comlibretexts.orgnih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.comlibretexts.orgyoutube.com

For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.orgyoutube.com This reaction has broad substrate scope and has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.orgyoutube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoquinolines

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynylquinoline | unisa.ac.zawikipedia.orgresearchgate.net |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, base | 3-Aryl/Vinylquinoline | youtube.comyoutube.comlibretexts.orgnih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 3-Aminoquinoline | wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org |

Regioselectivity and Stereochemical Considerations in Derivatization Reactions

The regioselectivity of derivatization reactions of this compound is a crucial aspect that determines the structure of the final products. In palladium-catalyzed cross-coupling reactions involving the C-3 iodo group, the regioselectivity is inherently controlled, with the new substituent being introduced exclusively at the C-3 position. unisa.ac.za

When considering electrophilic substitution on the benzene (B151609) ring, the directing effects of the C-8 methyl group (ortho-, para-directing) and the deactivating effect of the quinolone core must be considered. This typically leads to substitution at the C-5 and C-7 positions.

Stereochemical considerations become important when chiral centers are introduced during derivatization. For instance, if a chiral amine or alkyne is used in a cross-coupling reaction, the resulting product will be chiral. The synthesis of specific stereoisomers would require the use of enantiomerically pure starting materials or the development of asymmetric catalytic methods. While the current literature on this compound does not extensively detail stereoselective reactions, the principles of asymmetric synthesis are applicable for creating chiral derivatives.

Synthetic Utility of this compound as a Versatile Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The quinolone core is a common motif in many pharmaceutical agents. rsc.orgmdpi.comresearchgate.netnih.gov

The ability to perform sequential functionalization at different positions of the molecule is a key advantage. For example, one could first perform a Sonogashira coupling at the C-3 position to introduce an alkyne, followed by an oxidation of the C-8 methyl group to a carboxylic acid. This step-wise approach allows for the construction of highly functionalized and structurally diverse quinolone derivatives.

The products of these derivatization reactions can serve as intermediates in the synthesis of a wide range of compounds. For example, the 3-alkynylquinolines obtained from Sonogashira coupling can undergo further transformations such as cyclization reactions to form fused heterocyclic systems. The 3-aminoquinolines from Buchwald-Hartwig amination can be further elaborated to create libraries of compounds for drug discovery. u-szeged.hunih.govnih.gov The functionalization of the C-8 position can also lead to novel derivatives with interesting properties. researchgate.netresearchgate.net The combination of these reactions provides a powerful platform for the synthesis of complex molecules with the this compound scaffold at their core.

Preclinical and in Vitro Pharmacological Investigations of 3 Iodo 8 Methylquinolin 4 1h One Derivatives

In Vitro Antimicrobial Activity Studies

Recent research has focused on the synthesis and evaluation of iodo-quinoline derivatives for their ability to combat various microbial pathogens. A library of 6-iodo-substituted carboxy-quinolines has been synthesized and tested for antimicrobial efficacy. nih.gov

The in vitro antibacterial properties of a series of iodo-quinoline derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Notably, all tested compounds in a recent study demonstrated antibacterial effects against the Gram-positive bacterium Staphylococcus epidermidis. nih.gov However, the same study reported that the compounds had no effect on the Gram-negative strain Klebsiella pneumoniae. nih.gov

The inhibitory activity was quantified by determining the IC50 values (the concentration at which 50% of microbial growth is inhibited). The pattern of activity against S. epidermidis varied among the different derivatives, highlighting the influence of the specific substitutions on the quinoline (B57606) core. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Iodo-Quinoline Derivatives against S. epidermidis

| Compound ID | Description | IC50 vs S. epidermidis (µg/mL) |

|---|---|---|

| 4a | Phenyl substituted iodo-quinoline | >50 |

| 4b | 4-methylphenyl substituted iodo-quinoline | ~35 |

| 4c | 4-methoxyphenyl substituted iodo-quinoline | ~15 |

| 4d | 4-chlorophenyl substituted iodo-quinoline | ~12.5 |

| 4e | 4-bromophenyl substituted iodo-quinoline | ~20 |

| 4f | 4-fluorophenyl substituted iodo-quinoline | ~40 |

| 4i | 2-nitrophenyl substituted iodo-quinoline | >50 |

| 4s | 3-hydroxyphenyl substituted iodo-quinoline | ~37.5 |

| 4t | 4-hydroxyphenyl substituted iodo-quinoline | ~25 |

| 5o | Styryl-quinoline derivative | >50 |

| 5p | Styryl-quinoline derivative | ~45 |

| 5r | Styryl-quinoline derivative | ~40 |

| 7 | Unsubstituted iodo-quinoline core | ~42.5 |

Data is estimated from graphical representations in the source literature and is for illustrative purposes. nih.gov

The antifungal potential of iodo-quinoline derivatives has also been investigated. In a study evaluating a library of these compounds, they were tested against the fungal pathogen Candida parapsilosis. The results indicated that the tested iodo-quinoline derivatives did not exhibit antifungal activity against this particular strain. nih.gov

The initial stage of microbial biofilm development involves the adhesion of microbial cells to a surface. The effect of iodo-quinoline derivatives on this critical step has been explored. nih.gov Research indicates that these compounds can interfere with the microbial adhesion process, suggesting a potential role as agents that can inhibit biofilm formation. nih.gov This anti-adhesion activity points towards a mechanism that could prevent the establishment of resilient microbial communities, which are often associated with persistent infections.

In Vitro Antimalarial Activity Studies

The 4(1H)-quinolone scaffold is a well-established pharmacophore in antimalarial drug discovery. These compounds are known to target a crucial metabolic pathway in the Plasmodium parasite.

The primary mechanism of antimalarial action for 4(1H)-quinolone derivatives is the inhibition of the parasite's mitochondrial electron transport chain. nih.govnih.gov Specifically, these compounds target the cytochrome bc₁ complex (also known as complex III). nih.govnih.gov This enzyme complex is vital for ATP synthesis, and its disruption is lethal to the parasite.

Research has shown that certain 4(1H)-quinolones and structurally related 4(1H)-pyridones are potent inhibitors of the Plasmodium falciparum cytochrome bc₁ complex. nih.govnih.gov Importantly, some of these compounds exhibit selectivity for the parasite's enzyme over the mammalian equivalent, which is a critical feature for a drug candidate. nih.gov Structural studies have revealed that some of these inhibitors bind to the Qᵢ site of the cytochrome bc₁ complex. nih.gov This binding site is distinct from the Qₒ site where the widely used antimalarial atovaquone (B601224) binds. This alternative binding mode provides a molecular basis for overcoming atovaquone resistance, a growing concern in malaria treatment. nih.gov

The complex life cycle of Plasmodium presents multiple targets for chemotherapy. nih.gov Antimalarial drugs can act on the parasite at different stages, including the asexual blood stages (which cause clinical symptoms), the liver stage, and the sexual stages (gametocytes) responsible for transmission. nih.govnih.gov

Inhibitors of the cytochrome bc₁ complex, like the 4(1H)-quinolone derivatives, are expected to impact all stages of the parasite's life cycle that rely on a functional mitochondrial electron transport chain for replication and development. nih.gov This includes the rapidly replicating asexual blood stages (rings, trophozoites, schizonts) and the developing liver schizonts. nih.govnih.gov Furthermore, because mitochondrial function is also crucial for the development of the parasite stages within the mosquito vector (oocysts), these compounds may also possess transmission-blocking potential. nih.gov In vitro studies have confirmed that 4(1H)-quinolone derivatives are potent against blood-stage P. falciparum. nih.gov

In Vitro Anticancer and Antiproliferative Activity Studies

Derivatives of 3-Iodo-8-methylquinolin-4(1H)-one have demonstrated notable potential as anticancer agents in various in vitro studies. Their ability to inhibit the growth of diverse cancer cell lines and modulate key molecular pathways involved in cancer progression underscores their therapeutic promise.

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing significant antiproliferative activity. For instance, studies have shown the efficacy of quinoline derivatives against cell lines such as HT-29 (colon carcinoma), SNB-19 (glioblastoma), Caco-2 (colorectal adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). researchgate.netekb.egnih.gov

The antiproliferative activities are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population. For example, certain tetrahydroquinoline derivatives have shown significant anticancer activity with IC₅₀ values of less than 100 μM on A549 and HepG2 cell lines. nih.gov Similarly, other quinolin-4(1H)-one derivatives have exhibited high cytotoxic effects in MCF-7 (breast adenocarcinoma) and even higher in HL-60 (promyelocytic leukemia) cells, with some analogs showing IC₅₀ values below 0.3 µM in HL-60 cells. nih.gov

The following table summarizes the in vitro cytotoxic activity of representative quinolone derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Quinolone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tetrahydroquinoline Derivative 15 | A549 | < 100 | nih.gov |

| Tetrahydroquinoline Derivative 15 | HepG2 | < 100 | nih.gov |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | < 0.3 | nih.gov |

| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | COLO205 | 0.32 | mdpi.com |

| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | H460 | 0.89 | mdpi.com |

The anticancer effects of quinolin-4(1H)-one derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. These targets include tyrosine kinases, proteasomes, and tubulin polymerization.

Tyrosine Kinases: Quinoline derivatives have been identified as inhibitors of various tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways regulating growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers.

Proteasomes: Some quinolone-based compounds act as proteasome inhibitors. The proteasome is a cellular machinery responsible for degrading unwanted or misfolded proteins. Inhibition of proteasome function can lead to the accumulation of these proteins, triggering apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that proteasome inhibitors can increase tubulin polymerization and stabilization in cancer cells, contributing to their cytotoxic effects. nih.gov

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Several anticancer drugs exert their effects by disrupting microtubule dynamics. Certain quinolone derivatives have been found to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com Some 4-phenyl-2-quinolone derivatives, for example, are believed to exert their anticancer effects by interacting with the colchicine-binding site of tubulin. mdpi.com

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. Stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is essential for maintaining telomere length and enabling immortal proliferation. nih.govresearchgate.net

Derivatives of quinolin-4(1H)-one have been investigated for their ability to bind to and stabilize G-quadruplexes. This interaction can lead to the suppression of oncogene expression and the induction of senescence or apoptosis in cancer cells. nih.gov For example, carbazole (B46965) derivatives that stabilize G-quadruplex DNA have been shown to inhibit telomerase activity and induce senescence in cancer cells. researchgate.net This mechanism represents a promising strategy for targeted cancer therapy. nih.gov

Other In Vitro Biological Activities

In addition to their anticancer properties, derivatives of this compound have been explored for other potential therapeutic applications, including antiviral and anti-inflammatory activities.

Quinoline derivatives have demonstrated a broad spectrum of antiviral activity against various viruses. nih.govnih.govbohrium.com For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses, with some compounds showing 50% effective concentrations (EC₅₀s) in the low micromolar range. nih.gov The mechanism of action for some of these derivatives involves the inhibition of viral polymerase activity. nih.gov

Furthermore, various quinoline derivatives have been investigated for their potential against other viruses, including HIV-1 and the virus responsible for COVID-19. nih.govbohrium.comresearchgate.net The structural diversity of the quinoline scaffold allows for the development of compounds with specific antiviral activities. nih.gov

Systemic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, which share some structural similarities with certain quinoline derivatives, have been shown to possess anti-inflammatory effects. nih.gov This has prompted investigations into the anti-inflammatory and immunomodulatory potential of quinolone derivatives.

While direct studies on the anti-inflammatory properties of this compound itself are limited, the broader class of quinoline compounds has been associated with anti-inflammatory activity. These compounds can potentially modulate the production of pro-inflammatory cytokines, such as interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-α (TNF-α). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of C-3 Iodination on Biological Activity and Reactivity Profiles

The introduction of a halogen, specifically iodine, at the C-3 position of the quinolin-4(1H)-one core significantly modulates its reactivity and biological potential. Halogenation at this position is a key strategy for creating diverse molecular libraries for drug discovery. nih.gov The C-3 position is electronically sensitive, and the introduction of an iodine atom, an electrophilic species, can influence the molecule's interaction with biological targets. nih.gov

While the carboxylic acid group at C-3 is often considered essential for the antibacterial activity of many quinolones by binding to the DNA gyrase enzyme system, modifications at this position can lead to novel activities. youtube.com For instance, replacement of the C-3 carboxylic acid with other groups, such as isothiazolo groups, has been shown to dramatically increase in vitro antibacterial activity in some quinolone analogs. youtube.com Although direct studies on the biological impact of C-3 iodination in 3-Iodo-8-methylquinolin-4(1H)-one are not extensively detailed in the provided results, the literature on quinolone chemistry suggests that this modification would significantly alter its electronic distribution and potential for intermolecular interactions, such as halogen bonding. This can be a crucial factor in its binding affinity to various enzymes or receptors. nih.govacs.org

The reactivity of the C-3 position is highlighted by methods developed for its regioselective iodination, which provide a practical route to such compounds. acs.org This synthetic accessibility is crucial for exploring the SAR of C-3 halogenated quinolones. The presence of iodine at C-3 can also serve as a handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.

Influence of C-8 Methyl Substitution on the Pharmacological and Chemical Properties

The C-8 position of the quinolone ring is another critical site for substitution, with modifications here significantly impacting pharmacological and chemical properties. A methyl group at the C-8 position, as seen in this compound, is known to influence the steric and electronic nature of the molecule.

In the context of fluoroquinolones, C-8 substituents have been shown to enhance antibacterial activity. nih.gov For instance, a C-8-methoxy group can improve the bacteriostatic action against certain resistant bacterial strains. nih.gov While a direct comparison with a methyl group is not always available, the principle that C-8 substitution modulates activity is well-established. The presence of a methyl group at C-8 can lead to steric interactions that alter the planarity of the quinolone core and the orientation of other substituents. nih.gov This can, in turn, affect the drug's interaction with its target, such as DNA gyrase. nih.gov

Systematic Structural Modifications on the Quinolone Scaffold and their Effects

Systematic structural modifications of the quinolone scaffold have been a fruitful area of research for developing new therapeutic agents. The quinolone core is a versatile platform that allows for a wide range of chemical modifications at various positions, leading to compounds with diverse biological activities, including antibacterial, anticancer, and antiviral properties. researchgate.netmdpi.com

Key positions for modification include N-1, C-2, C-3, C-5, C-6, C-7, and C-8. youtube.comyoutube.com

N-1 Position: The substituent at the N-1 position is crucial for potency and pharmacokinetics. Small alkyl or cyclopropyl (B3062369) groups are often optimal for antibacterial activity. youtube.com

C-2 Position: Substitution at the C-2 position is generally detrimental to antibacterial activity. youtube.com

C-3 Position: The carboxylic acid at C-3 is vital for the antibacterial activity of many classic quinolones, but its replacement with other functionalities can unlock different biological activities, such as antitumor effects. youtube.comnih.gov

C-5 Position: An amino group at the C-5 position can enhance antibacterial activity. youtube.com

C-6 Position: A fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, generally improves antibacterial potency and cell penetration. youtube.comasm.org

C-7 Position: Substitutions at the C-7 position, often with a piperazine (B1678402) ring or other nitrogen-containing heterocycles, significantly influence the spectrum of activity. youtube.comyoutube.com

C-8 Position: As previously discussed, substituents at the C-8 position can enhance activity and modulate properties. youtube.comnih.gov

These systematic modifications highlight the chemical tractability of the quinolone scaffold and the potential to fine-tune its properties for specific therapeutic applications.

Analysis of Electronic and Steric Effects of Substituents on Biological Activity and Selectivity

Electronic Effects:

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions on the quinolone ring can significantly alter the electron density distribution of the molecule. For example, the introduction of EWGs, such as nitro and halogen groups, on aryl rings attached to the quinolone scaffold has been shown to enhance inhibitory activity against certain enzymes. acs.org This is likely due to the promotion of stronger interactions within the enzyme's active site. acs.org The fluorine atom at C-6 in fluoroquinolones is a classic example of an EWG that enhances antibacterial potency. asm.org Conversely, electron-donating substituents can also modulate activity, though their effects are highly dependent on their position and the specific biological target. acs.org

Steric Effects:

The size and spatial arrangement of substituents (steric effects) play a crucial role in determining the binding affinity and selectivity of quinolone derivatives. Bulky substituents can either enhance or hinder biological activity depending on the topography of the target's binding site. acs.org For instance, steric repulsion between substituents at the C-8 and N-1 positions can induce a non-planar conformation of the quinolone core, which has been correlated with increased bacteriostatic activity in some cases. nih.gov However, excessively bulky groups can also lead to a loss of activity if they prevent the molecule from fitting into the active site. acs.org The careful balance of steric bulk is therefore a key consideration in the design of new quinolone-based compounds.

Correlations between Structural Features and Preclinical Biological Potency/Selectivity

The extensive research on quinolone derivatives has led to the establishment of several correlations between specific structural features and their preclinical biological potency and selectivity. These correlations serve as valuable guidelines for the rational design of new and improved therapeutic agents.

| Structural Feature | General Impact on Preclinical Potency/Selectivity | Supporting Evidence |

| N-1 Cyclopropyl Group | Often leads to high potency against a broad spectrum of bacteria. | The success of ciprofloxacin, which has an N-1 cyclopropyl substituent, is a testament to this feature's importance. asm.org |

| C-3 Carboxylic Acid | Essential for the antibacterial activity of many traditional quinolones by interacting with DNA gyrase. | Modifications or replacements can lead to a loss of antibacterial activity but may introduce other biological effects. youtube.comnih.gov |

| C-6 Fluorine | Generally enhances antibacterial potency and cell penetration. | A defining feature of the highly successful fluoroquinolone class of antibiotics. youtube.comasm.org |

| C-7 Piperazine Ring | Broadens the spectrum of activity, particularly against Gram-negative bacteria. | Modifications to the piperazine ring can further modulate activity and selectivity. researchgate.netd-nb.info |

| C-8 Methoxy Group | Can enhance activity against certain bacterial strains, including resistant ones. | Studies have shown that a C-8-methoxy group can improve the bacteriostatic action of fluoroquinolones. nih.gov |

These structure-activity relationships underscore the importance of a multi-pronged approach to quinolone design, where modifications at various positions are considered in concert to achieve the desired biological profile. The specific combination of an iodine atom at C-3 and a methyl group at C-8 in this compound represents a unique set of structural features that likely confer a distinct biological activity profile worthy of further investigation.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that forecasts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). For 3-Iodo-8-methylquinolin-4(1H)-one, molecular docking simulations represent a crucial initial step to identify potential biological targets and to comprehend the structural underpinnings of its biological activity.

The molecular docking process would theoretically encompass the following stages:

Preparation of Ligand and Target Structures: A three-dimensional model of this compound would be constructed, and its conformational energy would be minimized. The 3D structures of prospective protein targets would be sourced from public repositories such as the Protein Data Bank (PDB).

Docking Simulation: Employing specialized software such as AutoDock, Gold, or Glide, the ligand would be positioned within the binding site of the target protein. The software would then systematically explore a multitude of binding poses, rotational angles, and conformational states of the ligand within this site.

Scoring and Analysis: Each of the generated poses is evaluated and assigned a score, which serves as an estimate of the binding affinity. The poses with the most favorable scores are subsequently analyzed to pinpoint key intermolecular interactions. These can include hydrogen bonds, hydrophobic interactions, and, notably for this compound, halogen bonds due to the presence of an iodine atom, all occurring between this compound and the target protein.

Such simulations could elucidate the precise manner in which the compound accommodates itself within the active site of a target enzyme or the binding pocket of a receptor, thereby furnishing a structural rationale for its potential biological effects. nih.govnih.gov

Illustrative Data Table: Predicted Binding Affinities of this compound with Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Kinase A | -9.5 | Tyr123, Leu78, Val34 |

| Protease B | -8.2 | Asp98, Gly101, Phe150 |

| GPCR C | -7.9 | Trp201, Ile110, Ser114 |

Note: This data is for illustrative purposes only and is not derived from experimental studies.

Structure-Based Drug Design Approaches for Rational Compound Development

Leveraging the insights gleaned from molecular docking, structure-based drug design (SBDD) would be utilized for the rational development of derivatives of this compound. The goal of SBDD is to create new compounds with enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles.

The SBDD workflow would theoretically proceed as follows:

Analysis of the Docking Pose: The binding orientation of the parent compound would be meticulously examined to identify avenues for optimization. This could involve searching for unoccupied pockets within the binding site or identifying opportunities to establish additional hydrogen bonds.

In Silico Modification: Virtual alterations would be made to the chemical structure of this compound. These modifications could range from the addition or removal of functional groups to improve interactions with the target. For instance, a hydroxyl group might be introduced to form a new hydrogen bond, or the existing methyl group could be altered to achieve a better fit within a hydrophobic pocket.

Iterative Docking and Evaluation: Each newly conceived virtual compound would be docked into the target's binding site, and its predicted binding affinity and other relevant properties would be assessed. This iterative cycle of design, docking, and evaluation facilitates the rapid virtual exploration of a broad spectrum of chemical modifications, obviating the immediate need for chemical synthesis.

Molecular Dynamics Simulations to Understand Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic and temporal perspective. MD simulations monitor the movements of atoms and molecules over a period of time, yielding valuable insights into the stability of the ligand-target complex and any conformational adjustments that might take place upon binding. nih.gov

For a hypothetical complex between this compound and its target, an MD simulation would typically entail:

System Setup: The docked complex from the previous stage would be situated within a simulated physiological environment, which includes water molecules and ions.

Simulation Run: The simulation would be executed for a designated duration, ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded at regular intervals.

Analysis of the Trajectory: The resultant trajectory would be analyzed to evaluate the stability of the binding pose, the durability of key intermolecular interactions, and any conformational shifts in either the protein or the ligand.

MD simulations have the potential to uncover allosteric sites, predict the effects of mutations on binding affinity, and furnish a more precise estimation of binding free energies.

Illustrative Data Table: Key Interaction Stability from a Hypothetical MD Simulation

| Interacting Pair | Interaction Type | Occupancy during Simulation (%) |

| Quinolinone O - Tyr123 OH | Hydrogen Bond | 95 |

| Iodine - Leu78 Cδ | Halogen Bond | 60 |

| Methyl group - Val34 Cγ | Hydrophobic Interaction | 85 |

Note: This data is for illustrative purposes only and is not derived from experimental studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, which are grounded in the principles of quantum mechanics, can furnish highly detailed information regarding the electronic properties of a molecule. rsc.org For this compound, QC methods such as Density Functional Theory (DFT) could be applied to:

Calculate Molecular Properties: Determine fundamental properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information is instrumental in understanding the molecule's intrinsic reactivity and its capacity to engage in various intermolecular interactions.

Predict Reaction Mechanisms: Elucidate the potential pathways of metabolic transformations.

Refine Force Field Parameters: Generate more accurate parameters for use in molecular mechanics-based simulations like docking and MD.

These calculations would provide a foundational understanding of the molecule's chemical characteristics, thereby complementing the insights obtained from classical simulation techniques.

Predictive Modeling of Preclinical Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In addition to forecasting a compound's interaction with its intended therapeutic target, computational models can also predict its pharmacokinetic properties, collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov For this compound, a variety of in silico ADME models would be utilized to assess its drug-like characteristics. nih.govoptibrium.com

These predictive models are generally based on Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms that have been trained on extensive datasets of experimental data. These models would be used to predict a range of properties, including:

Absorption: Oral bioavailability, permeability across Caco-2 cell monolayers, and potential as a substrate or inhibitor of P-glycoprotein (P-gp).

Distribution: The extent of binding to plasma proteins and the ability to cross the blood-brain barrier.

Metabolism: Identification of the most probable sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the primary routes of clearance from the body.

Toxicity: Forecasting of potential liabilities such as inhibition of the hERG potassium channel or mutagenic potential.

The early prediction of these ADME properties is of paramount importance for the early identification and mitigation of potential developmental challenges, which in turn reduces the risk of costly failures in the later stages of the drug development pipeline. nih.gov

Illustrative Data Table: Predicted ADME Properties of this compound

| ADME Property | Predicted Value |

| Caco-2 Permeability (nm/s) | High |

| Plasma Protein Binding (%) | >90% |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Moderate |

| hERG Inhibition (IC50, µM) | >10 |

Note: This data is for illustrative purposes only and is not derived from experimental studies.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be critical in confirming the identity of 3-Iodo-8-methylquinolin-4(1H)-one.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and a characteristic singlet for the methyl group at the 8-position. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in the this compound structure, including the carbonyl carbon, the carbon bearing the iodine atom, and the carbons of the quinoline ring and the methyl group.

While specific experimental data for this compound is not widely published, analysis of related structures such as 8-methylquinoline provides insight into expected spectral features. For instance, in the ¹H NMR of 8-methylquinoline, the methyl group protons appear as a singlet, and the aromatic protons exhibit a complex splitting pattern characteristic of the quinoline ring system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₈INO. The expected monoisotopic mass would be approximately 285.08 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺). Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways for quinolinone derivatives would be expected, potentially involving the loss of the iodine atom, the methyl group, or the carbonyl group, leading to the formation of specific fragment ions that can be used to piece together the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

A strong absorption band for the C=O (carbonyl) stretching of the quinolinone ring.

Bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl group.

A band for the N-H stretching vibration, confirming the presence of the 4(1H)-one tautomer in the solid state or in solution.

A low-frequency absorption band for the C-I stretching vibration.

X-ray Crystallography for Solid-State Structure Elucidation and Tautomerism Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

Crucially, this technique would definitively establish the tautomeric form present in the solid state, confirming whether the compound exists as the 4(1H)-one or the 4-hydroxyquinoline tautomer. The crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, would also be revealed, providing insights into the compound's solid-state properties.

Chromatographic Techniques (e.g., HPLC, TLC) for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time of the compound under specific chromatographic conditions would be a characteristic identifier.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. For this compound, TLC would be used to determine an appropriate solvent system for column chromatography purification and to quickly check the purity of different fractions. The retardation factor (Rf) value would be a key parameter in TLC analysis.

Fluorescence Spectroscopy for Biophysical Interaction Studies (e.g., G-quadruplex stabilization)

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules with biological targets, such as DNA G-quadruplexes. Many quinoline derivatives are known to be fluorescent, and their fluorescence properties can change upon binding to a biological macromolecule.

Q & A

What advanced synthetic strategies are recommended for preparing 3-Iodo-8-methylquinolin-4(1H)-one, and how can reaction yields be optimized?

Answer:

The synthesis of iodinated quinolinones often involves cyclization of substituted anilines with malonate derivatives under thermal conditions. For example, a related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, was synthesized via condensation of o-anisidine with diethyl ethylmalonate at 220–270°C, achieving a 62% yield after recrystallization . To optimize yields for this compound:

- Precursor Design : Introduce iodine early via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to avoid late-stage iodination, which can reduce yields.

- Thermal Control : Monitor reaction temperatures rigorously; excessive heat may degrade iodinated intermediates.

- Purification : Use mixed solvents (e.g., benzene-ethanol) for recrystallization to enhance purity .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving hydrogen-bonding networks and π-π interactions. For instance, in 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, intermolecular N–H⋯O and O–H⋯O bonds formed linear chains, while π-π interactions (centroid distance: 3.609 Å) stabilized the crystal lattice . Key steps:

- Data Collection : Use high-resolution (<1.0 Å) data to refine heavy atoms (e.g., iodine).

- Hydrogen Bond Analysis : Apply restraints for N–H and O–H bonds (e.g., N–H = 0.86 ± 0.02 Å) .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm tautomeric forms.

What spectroscopic techniques are most effective for characterizing iodine substitution patterns in quinolinone derivatives?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups at C8 appear as singlets (δ ~2.5 ppm). Iodine’s inductive effect deshields adjacent protons (e.g., C3-H in iodinated quinolines).

- ¹³C NMR : Iodine at C3 causes significant downfield shifts (δ >100 ppm) for C3 and neighboring carbons .

- IR Spectroscopy : Confirm lactam C=O stretches (~1680–1700 cm⁻¹) and O–H/N–H bonds (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₀H₈INO₂: calc. 292.9704).

How should researchers address discrepancies in reported melting points or spectral data for iodinated quinolinones?

Answer:

Contradictions often arise from polymorphic forms or impurities. For example, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one showed a melting point range (496–498 K) slightly lower than literature (498–499 K) due to residual solvent . Mitigation strategies:

- Recrystallization : Test multiple solvents (e.g., ethanol, toluene) to isolate pure polymorphs.

- Thermogravimetric Analysis (TGA) : Detect solvent/moisture content affecting melting behavior.

- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., Acta Crystallographica) .

What methodologies are recommended for assessing the purity of this compound in medicinal chemistry studies?

Answer:

- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.5%.

- ¹H NMR Purity Assessment : Integrate proton signals against a known internal standard (e.g., TMS).

- Elemental Analysis : Verify iodine content (±0.3% deviation) .

- Stability Studies : Monitor degradation under light/heat using accelerated conditions (40°C/75% RH for 4 weeks).

How can researchers leverage this compound as a scaffold for enzyme inhibitor design?

Answer:

The quinolinone core is a privileged structure in medicinal chemistry. For example, MHY2251, a 2,3-dihydroquinazolin-4(1H)-one derivative, was designed as a SIRT1 inhibitor by modifying electron-withdrawing groups and ring substituents . Strategies for optimization:

- Structure-Activity Relationship (SAR) : Introduce substituents at C3 (iodine) and C8 (methyl) to modulate steric/electronic effects.

- Docking Studies : Use crystallographic data (e.g., PDB IDs) to predict binding modes in enzyme active sites.

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases, deacetylases) using fluorescence-based protocols.

What safety protocols are critical when handling iodinated quinolinones in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .

- First Aid : For accidental ingestion, administer activated charcoal and seek immediate medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.